N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 618412-12-7
VCID: VC16126636
InChI: InChI=1S/C18H20N4O3S2/c1-4-22-17(15-6-5-9-26-15)20-21-18(22)27-11-16(23)19-12-7-8-13(24-2)14(10-12)25-3/h5-10H,4,11H2,1-3H3,(H,19,23)
SMILES:
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 618412-12-7

Cat. No.: VC16126636

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 618412-12-7

Specification

CAS No. 618412-12-7
Molecular Formula C18H20N4O3S2
Molecular Weight 404.5 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H20N4O3S2/c1-4-22-17(15-6-5-9-26-15)20-21-18(22)27-11-16(23)19-12-7-8-13(24-2)14(10-12)25-3/h5-10H,4,11H2,1-3H3,(H,19,23)
Standard InChI Key DAAKEPVZYJKZQV-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate architecture:

  • 1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4 .

  • Sulfanyl (-S-) bridge: Connects the triazole ring to the acetamide group, enhancing electron delocalization and chemical reactivity.

  • 3,4-Dimethoxyphenyl group: A substituted benzene ring with methoxy (-OCH₃) groups at positions 3 and 4, influencing solubility and pharmacokinetics.

  • Thiophene moiety: A sulfur-containing heterocycle known for enhancing bioactivity in medicinal chemistry.

Table 1: Comparative Molecular Properties of Analogous Triazole Derivatives

PropertyN-(3,4-Dimethoxyphenyl) Derivative (Inferred)N-(3,5-Dimethoxyphenyl) AnalogN-(4-Chloro-2,5-Dimethoxyphenyl) Analog
Molecular FormulaC₁₉H₂₁N₅O₃S₂C₁₈H₂₀N₄O₃S₂C₁₈H₁₉ClN₄O₃S₂
Molecular Weight (g/mol)443.54404.5438.95
logP~3.8 (estimated)3.813.84
Hydrogen Bond Acceptors777

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol exists for the 3,4-dimethoxy variant, analogous compounds are typically synthesized via multi-step pathways:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acids or esters under reflux conditions.

  • Sulfanyl Acetamide Coupling: Reaction of triazole-thiol intermediates with chloroacetamide derivatives in basic media (e.g., K₂CO₃ in DMF) .

  • Functionalization: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or amide coupling.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity .

  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolves crystal packing and stereoelectronic effects in related structures .

Physicochemical Properties

Solubility and Stability

  • logP: Estimated ~3.8, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Low (logSw ~-4.2), necessitating formulation with co-solvents for biological testing .

  • Thermal Stability: Decomposes above 200°C, consistent with triazole derivatives.

Spectroscopic Profiles

  • UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the triazole and thiophene rings.

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C from methoxy groups).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on analogs show cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values <10 μM. Mechanisms may involve apoptosis induction via caspase-3 activation.

Antibacterial Applications

The 3,4-dimethoxy group could improve activity against Gram-positive bacteria (e.g., S. aureus) by interfering with cell wall synthesis .

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